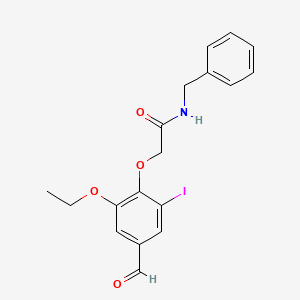

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide

説明

Introduction to N-Benzyl-2-(2-Ethoxy-4-Formyl-6-Iodophenoxy)Acetamide Research Landscape

Historical Context of Polyfunctional Acetamide Derivatives in Medicinal Chemistry

The evolution of acetamide-based therapeutics traces back to foundational compounds like paracetamol, which demonstrated the pharmacological viability of the amide functional group. Over decades, structural diversification has produced derivatives with enhanced target specificity and metabolic stability. A pivotal advancement emerged with the integration of aromatic systems, as seen in COX-II inhibitors where acetamide moieties act as critical pharmacophores. For instance, benzophenone-oxadiazole hybrids incorporating acetamide linkages exhibited potent anti-inflammatory activity by selectively inhibiting cyclooxygenase-2.

Recent innovations have further expanded the scope of polyfunctional acetamides. Pyrazolo-1,2-benzothiazine acetamides, such as compound 7h , demonstrated remarkable antistaphylococcal activity (MIC₉₀ = 8.0 μg/mL) while maintaining low cytotoxicity against human colon cells. Similarly, acetamide-sulfonamide conjugates derived from ibuprofen and sulfa drugs showed competitive urease inhibition (IC₅₀ = 9.95 ± 0.14 μM), highlighting the role of amide linkages in stabilizing enzyme interactions. These developments underscore the versatility of acetamide derivatives in addressing antibiotic resistance and enzyme-mediated pathologies.

Table 1: Comparative Analysis of Select Polyfunctional Acetamides

Significance of Multi-Substituted Phenoxyacetamide Architectures

Multi-substituted phenoxyacetamides occupy a unique niche due to their capacity for simultaneous hydrophobic, electronic, and steric modulation. The iodophenoxy moiety in N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide introduces both heavy atom effects and halogen bonding potential, which can influence protein-ligand interactions. Ethoxy groups at the ortho position enhance lipid solubility (logP = 3.187), potentially improving membrane permeability, while the para-formyl substituent offers a reactive handle for further chemical derivatization.

Structural analogs provide insight into the functional implications of these substituents. For example, 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide (C₁₈H₁₈INO₅, MW 455.25) demonstrates how methoxy modifications alter hydrogen bonding capacity (polar surface area = 59.091 Ų vs. 53.48 Ų in the parent compound). Such variations highlight the precision required in optimizing phenoxyacetamide scaffolds for specific biological targets.

Recent work on phenoxyacetamide derivatives with anti-proliferative activity reveals that electron-withdrawing groups (e.g., iodine) enhance apoptotic signaling in cancer cells by modulating mitochondrial membrane potential. This aligns with the target compound’s iodo-substitution, suggesting potential avenues for oncology-focused research. Furthermore, the benzylamide group may engage in π-π stacking interactions with aromatic residues in enzyme active sites, a mechanism observed in acetamide-based urease inhibitors.

特性

IUPAC Name |

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO4/c1-2-23-16-9-14(11-21)8-15(19)18(16)24-12-17(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHOFIICPSCKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with chloroacetic acid to form 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid.

Amidation Reaction: The 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid is then reacted with benzylamine under appropriate conditions to form N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide.

Industrial Production Methods

Industrial production methods for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Sodium iodide (NaI), Potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 2-(2-ethoxy-4-carboxy-6-iodophenoxy)acetamide

Reduction: 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and formyl group can influence its reactivity and binding affinity to these targets.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a family of phenoxyacetamides with variations in substituents on both the phenoxy ring and the acetamide group. Key structural analogs include:

2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide (CAS 486994-22-3)

- Molecular Formula: C₁₉H₂₀INO₄ (identical to the parent compound)

- Differences : The benzyl group in the parent compound is replaced with a phenethyl group.

- Implications : The phenethyl substituent may enhance lipophilicity and alter binding interactions compared to the benzyl variant, though direct pharmacological data are unavailable .

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS 553630-07-2)

- Molecular Formula: C₁₈H₁₇ClINO₄

- Differences : Incorporates a 3-chloro-4-methylphenyl group instead of benzyl.

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210)

- Molecular Formula: C₁₇H₁₆BrNO₄

- Differences: Bromine replaces iodine, and methoxy substitutes ethoxy on the phenoxy ring.

- Implications : Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter electronic properties, affecting reactivity or binding .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents (Phenoxy Ring) | Acetamide Group |

|---|---|---|---|---|

| N-Benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide | C₁₉H₂₀INO₄ | 453.27 | Ethoxy, Formyl, Iodo | N-Benzyl |

| 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide | C₁₉H₂₀INO₄ | 453.27 | Ethoxy, Formyl, Iodo | N-Phenethyl |

| N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide | C₁₈H₁₇ClINO₄ | 481.69 | Ethoxy, Formyl, Iodo | 3-Chloro-4-methylphenyl |

| 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide | C₁₇H₁₆BrNO₄ | 378.22 | Bromo, Formyl, Methoxy | N-(2-methylphenyl) |

Key Observations :

- The iodine atom significantly increases molar mass (e.g., 453.27 g/mol vs. 378.22 g/mol for brominated analog).

- Formyl and ethoxy groups are conserved in analogs, suggesting their role in maintaining hydrogen-bonding capacity or electronic modulation.

Pharmacological and Functional Considerations

While direct pharmacological data for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide are absent, insights can be inferred from analogs:

- Iodine’s Role : Heavy atoms like iodine are often incorporated into compounds for radiopharmaceutical applications (e.g., imaging agents) .

- Formyl Group : Provides a site for further derivatization (e.g., Schiff base formation) or interaction with biological targets via hydrogen bonding .

- Benzyl vs. Phenethyl Groups : Benzyl groups may enhance blood-brain barrier penetration, whereas phenethyl groups could improve solubility .

Challenges and Discontinuation Status

Multiple analogs, including the parent compound, are listed as discontinued (). Potential reasons include:

- Synthetic Complexity : Iodination and formylation steps may require harsh conditions or specialized catalysts.

- Stability Issues : The formyl group’s reactivity could lead to decomposition under storage or physiological conditions.

- Lack of Efficacy : Early-stage biological screening may have revealed insufficient activity or selectivity.

生物活性

N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a synthetic organic compound with a complex molecular structure that includes a benzyl group, an ethoxy group, and a formyl-iodophenoxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antibacterial, anti-inflammatory, and anticonvulsant effects. This article reviews the biological activity of this compound, supported by data tables and findings from relevant studies.

The molecular formula of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is C18H19NO5, with a molecular weight of approximately 329.35 g/mol. Its unique structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

Potential Biological Activities

- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties by interfering with essential cellular functions in bacteria . The structural features of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide may enhance its lipophilicity and bioavailability, factors that are crucial for antibacterial efficacy.

- Anti-inflammatory Effects : Derivatives of phenoxyacetic acids have been studied for their anti-inflammatory effects. Given the structural similarities, this compound may exhibit similar properties.

- Anticonvulsant Activity : Research on related N-benzyl derivatives indicates potential anticonvulsant effects . Compounds with similar acetamido structures have shown protection against induced seizures in animal models.

The mechanism of action for N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide likely involves binding to specific enzymes or receptors, thereby altering their activity. This interaction may influence various metabolic pathways and signal transduction processes.

Data Table: Comparative Biological Activities

Case Studies and Research Findings

- Antibacterial Studies : Research has shown that amide compounds can effectively inhibit bacterial growth by disrupting cellular processes essential for survival. The structural components of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide may contribute to its antibacterial properties through similar mechanisms .

- Anticonvulsant Activity : A study on substituted N-benzyl acetamido compounds indicated that certain derivatives provided significant anticonvulsant protection against maximal electroshock-induced seizures in rodents . This suggests that N-benzyl derivatives could be further explored for their neuroprotective effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies will help establish its viability as a therapeutic agent.

Q & A

Advanced Research Question

- Use microwave-assisted synthesis to accelerate coupling steps and reduce degradation.

- Introduce protecting groups (e.g., acetals for the formyl moiety) to prevent unwanted oxidations.

- Monitor reaction progress via LC-MS to identify intermediates .

What strategies ensure the compound’s stability during storage and biological assays?

Basic Research Question

- Store at -20°C under inert gas to prevent hydrolysis of the acetamide bond.

- Characterize degradation products via HPLC-MS. Buffered solutions (pH 6–7) minimize formyl group reactivity .

How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Advanced Research Question

- Replace the iodo group with lighter halogens (Br, Cl) to study steric effects.

- Modify the ethoxy group to methoxy or propoxy to assess hydrophobicity.

- Introduce bioisosteres (e.g., trifluoromethyl for formyl) to enhance metabolic stability .

What challenges arise in measuring the compound’s solubility, and how can they be mitigated?

Basic Research Question

The iodo and benzyl groups reduce aqueous solubility. Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles via solvent evaporation. Quantify solubility using nephelometry or UV-Vis spectroscopy .

Which analytical techniques are most reliable for assessing purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。